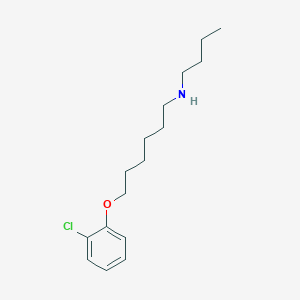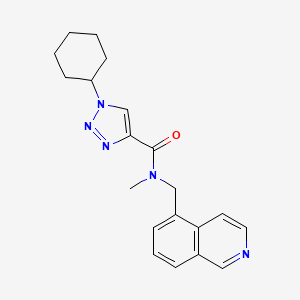![molecular formula C15H7BrClF6NO B5229672 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide, also known as BTF, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the protein kinases that play important roles in cell signaling pathways.
Mecanismo De Acción
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are proteins that are important for cell signaling pathways. By inhibiting specific kinases, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide can disrupt signaling pathways that are dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying kinase signaling pathways. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has some limitations. It is not a clinically approved drug, which means that its pharmacokinetics and toxicity have not been extensively studied. In addition, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide may have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide. One direction is to investigate the potential of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a therapeutic agent for cancer and other diseases. Another direction is to study the pharmacokinetics and toxicity of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide in animal models. In addition, researchers can use N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a tool to study the role of specific kinases in cell signaling pathways. Finally, researchers can explore the potential of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a scaffold for developing new kinase inhibitors with improved potency and specificity.
Métodos De Síntesis
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide involves a series of chemical reactions. One method of synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been extensively used in scientific research as a tool for studying protein kinases. It has been shown to be a potent inhibitor of several kinases, including PIM1, PIM2, and CDK9. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been used in cell-based assays to investigate the role of these kinases in cancer and other diseases. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has also been used in animal models to study the efficacy of kinase inhibitors in vivo.
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClF6NO/c16-9-1-2-12(17)11(6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOUSZKVBAGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)

![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229679.png)
![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)